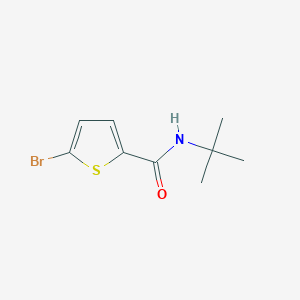

5-bromo-N-tert-butylthiophene-2-carboxamide

Description

5-Bromo-N-tert-butylthiophene-2-carboxamide is a brominated thiophene derivative with a carboxamide functional group at the 2-position of the thiophene ring and a tert-butyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₃BrNOS, with a molecular weight of 263.23 g/mol.

Properties

IUPAC Name |

5-bromo-N-tert-butylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJPWFJDYOJAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for 5-bromo-N-tert-butylthiophene-2-carboxamide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-tert-butylthiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-N-tert-butylthiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-tert-butylthiophene-2-carboxamide is not well-documented. like other thiophene derivatives, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and molecular interactions would depend on the specific application and context of use .

Comparison with Similar Compounds

Amide Nitrogen Substituents

- tert-Butyl (Main Compound) : The bulky tert-butyl group enhances lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. This substituent is metabolically stable, resisting oxidative degradation .

- However, the methyl group may marginally increase steric hindrance.

- Cyclobutyl (Compound ) : The strained cyclobutyl ring introduces conformational rigidity, which could restrict rotational freedom and stabilize specific binding conformations. Its smaller size compared to tert-butyl may improve solubility.

- 3-Carbamoyl-4,5-dimethylthiophen-2-yl (Compound ): The carbamoyl group (-CONH₂) significantly enhances polarity, likely improving water solubility but reducing blood-brain barrier penetration.

Thiophene Ring Modifications

- It also adds steric hindrance near the carboxamide group.

- Carbamoyl and Dimethyl Substituents (Compound ) : The carbamoyl group at position 3 and dimethyl groups at 4,5-positions create a highly polarized thiophene ring, favoring interactions with hydrophilic environments but limiting compatibility with hydrophobic binding pockets.

Biological Activity

5-Bromo-N-tert-butylthiophene-2-carboxamide is an organic compound belonging to the thiophene family, recognized for its diverse applications in medicinal chemistry and materials science. This article explores its biological activity, detailing its synthesis, mechanisms of action, and relevant research findings.

Overview of 5-Bromo-N-tert-butylthiophene-2-carboxamide

- Molecular Formula : C₉H₁₂BrNOS

- Structure : The compound features a thiophene ring substituted with a bromine atom and a tert-butyl group, which influences its steric and electronic properties.

Synthesis

The synthesis of 5-bromo-N-tert-butylthiophene-2-carboxamide can be achieved through various methods, primarily involving the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine. This reaction typically requires controlled conditions to optimize yield and purity.

Synthetic Route

- Starting Materials :

- 5-Bromothiophene-2-carboxylic acid

- Tert-butylamine

- Reaction Conditions :

- Solvent: Suitable organic solvent (e.g., dichloromethane)

- Temperature: Reflux conditions for several hours

- Purification : The product is purified using column chromatography.

The exact mechanism of action for 5-bromo-N-tert-butylthiophene-2-carboxamide remains under investigation. However, it is hypothesized that like other thiophene derivatives, it may interact with specific molecular targets such as enzymes or receptors. Its functional groups enable potential interactions that could lead to biological effects.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively combat antibiotic-resistant strains of bacteria. The compound's structure suggests it may possess similar properties.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-bromo-N-tert-butylthiophene-2-carboxamide | TBD | TBD |

| 5-bromo-N-ethylthiophene-2-carboxamide | 0.39 | NDM-1-Klebsiella pneumoniae |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

Case Studies and Research Findings

-

Antibacterial Activity :

A study on related compounds demonstrated effective antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL for certain derivatives . This suggests that the structural characteristics of thiophenes contribute to their efficacy against resistant strains. -

In Silico Studies :

Molecular docking studies have been conducted to assess the binding affinity of thiophene derivatives to bacterial enzymes. For instance, a derivative showed favorable interactions with a protein associated with antibiotic resistance, indicating potential pathways for therapeutic application . -

Structure–Activity Relationship (SAR) :

The presence of specific functional groups in thiophenes has been correlated with their biological activity. Compounds with dual thiophene moieties have shown enhanced antibacterial properties due to improved interaction with bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.